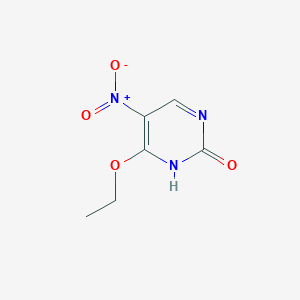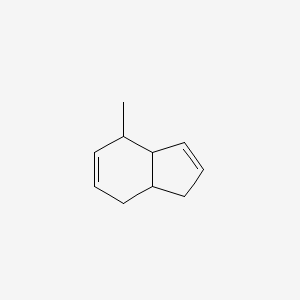
2,4,5-Triphenylimidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Triphenylimidazolidine is a heterocyclic compound that features an imidazolidine ring substituted with three phenyl groups at positions 2, 4, and 5
準備方法
Synthetic Routes and Reaction Conditions
2,4,5-Triphenylimidazolidine can be synthesized through the reaction of benzoin, benzaldehyde, and ammonium acetate in equimolar quantities. The reaction typically involves refluxing these reactants to form the desired product . Another method involves the use of lactic acid as a promoter in a one-pot synthesis, which is an environmentally benign approach .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of biodegradable and non-toxic reagents is also a consideration for industrial applications.
化学反応の分析
Types of Reactions
2,4,5-Triphenylimidazolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding imidazolidinones.
Reduction: Reduction reactions can convert imidazolidine derivatives to more saturated compounds.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinones, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
2,4,5-Triphenylimidazolidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2,4,5-Triphenylimidazolidine involves its interaction with biological targets, such as enzymes or receptors. The phenyl groups and the imidazolidine ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity .
類似化合物との比較
Similar Compounds
2,4,5-Triphenylimidazole: This compound is structurally similar but features an imidazole ring instead of an imidazolidine ring.
1,3,5-Triphenylimidazolidine-2,4-dione: This derivative has shown interesting biological activities, including affinity for cannabinoid receptors.
Uniqueness
2,4,5-Triphenylimidazolidine is unique due to its specific substitution pattern and the presence of the imidazolidine ring, which imparts distinct chemical and biological properties compared to its analogs
特性
| 80424-18-6 | |
分子式 |
C21H20N2 |
分子量 |
300.4 g/mol |
IUPAC名 |
2,4,5-triphenylimidazolidine |
InChI |
InChI=1S/C21H20N2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15,19-23H |
InChIキー |
VJWNWMOGJOGCRF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(NC(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B13780185.png)
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13780187.png)



